![molecular formula C16H18ClN3OS B2702058 1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime CAS No. 692287-77-7](/img/structure/B2702058.png)
1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime is a complex organic compound featuring a piperazine ring substituted with a 3-chlorophenyl group and a thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime typically involves multiple steps:
-
Formation of the Piperazine Ring: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU yields protected piperazines .
-
Substitution with 3-Chlorophenyl Group: : The piperazine ring is then substituted with a 3-chlorophenyl group. This can be achieved through nucleophilic substitution reactions where the piperazine nitrogen attacks a suitable electrophile, such as a 3-chlorophenyl halide.
-
Attachment of the Thienyl Ring: : The thienyl ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like the Suzuki or Stille coupling.
-
Formation of the Oxime: : The final step involves the conversion of the ethanone group to an oxime. This is typically done by reacting the ethanone with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing robust purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime can undergo various chemical reactions:
Oxidation: The oxime group can be oxidized to a nitro compound using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The oxime can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its piperazine moiety.
Medicine: Investigated for its potential pharmacological properties, including as an antipsychotic or antidepressant agent.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime depends on its application:
Pharmacology: It may interact with neurotransmitter receptors in the brain, modulating their activity. The piperazine ring is known to bind to serotonin and dopamine receptors, potentially altering mood and perception.
Material Science: The thienyl ring can participate in π-π stacking interactions, influencing the electronic properties of materials.
Comparison with Similar Compounds
Similar Compounds
1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone: Lacks the oxime group, which may alter its reactivity and biological activity.
1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-propanone oxime: Similar structure but with a propanone group instead of ethanone, potentially affecting its pharmacokinetics.
Uniqueness
1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime is unique due to the presence of both the oxime and thienyl groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(NE)-N-[1-[5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c1-12(18-21)15-5-6-16(22-15)20-9-7-19(8-10-20)14-4-2-3-13(17)11-14/h2-6,11,21H,7-10H2,1H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVSCERGCGOTBY-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(S1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(S1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2701975.png)
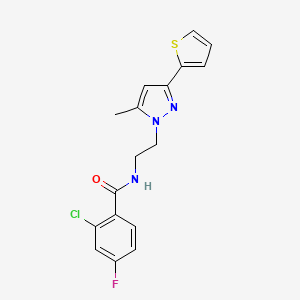
![(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2701979.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({[3,3'-bithiophene]-5-yl}methyl)ethanediamide](/img/structure/B2701980.png)
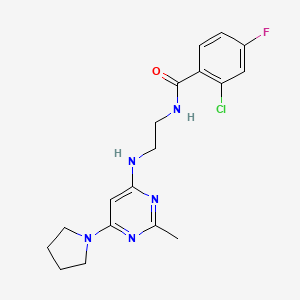
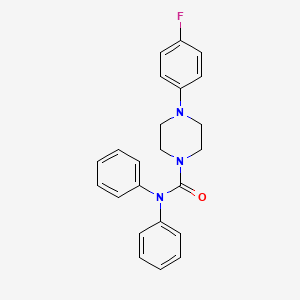
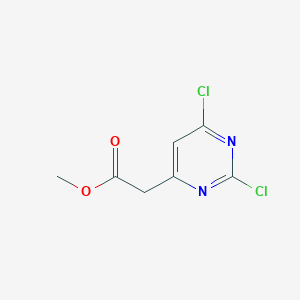
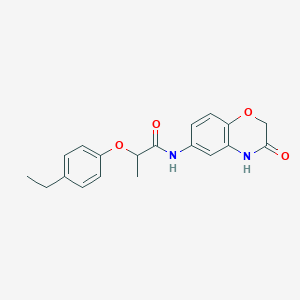
![1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B2701991.png)
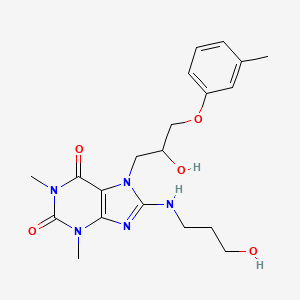
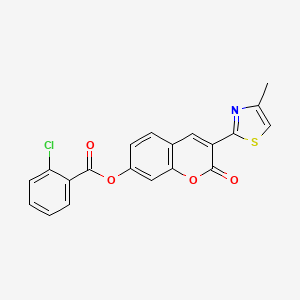
![N-[(5-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B2701995.png)
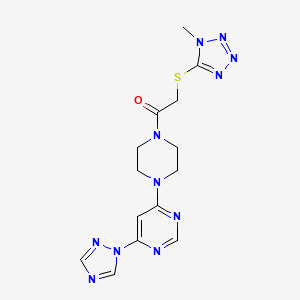
![(2E,3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2701998.png)
